3-(m-Tolyl)isonicotinic acid

Descripción general

Descripción

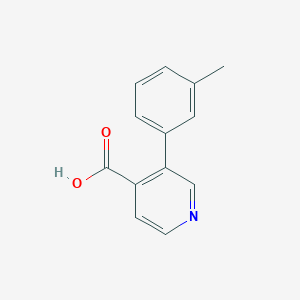

3-(m-Tolyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 4-position and a methylphenyl group at the 3-position

Mecanismo De Acción

Target of Action

3-(m-Tolyl)isonicotinic acid is a derivative of isoniazid . Isoniazid is an antibiotic that is primarily used as a tuberculostatic . It is highly specific and active against organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii .

Mode of Action

Isoniazid is a prodrug and must be activated by bacterial catalase . Once activated, it inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall . At therapeutic levels, isoniazid is bactericidal against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms .

Biochemical Pathways

The biochemical pathways affected by isoniazid involve the synthesis of mycolic acids . Mycolic acids are long fatty acids found in the cell wall of Mycobacterium species. By inhibiting the synthesis of these acids, isoniazid disrupts the formation of the cell wall, leading to the death of the bacteria .

Pharmacokinetics

The pharmacokinetics of isoniazid and its metabolites have been studied in humans . Isoniazid can be converted to acetylisoniazid via NAT2 and then to acetylhydrazine, or to isonicotinic acid via amidases, with both pathways contributing to hydrazine formation . The pharmacokinetics of isoniazid, isonicotinic acid, acetylisoniazid, acetylhydrazine, and hydrazine have been described in antepartum and postpartum women receiving isoniazid preventative therapy .

Result of Action

The result of isoniazid’s action is the death of the Mycobacterium tuberculosis organisms . By inhibiting the synthesis of mycolic acids, an essential component of the bacterial cell wall, isoniazid causes the bacteria to become structurally weak, leading to their death .

Action Environment

The action of isoniazid can be influenced by various environmental factors. For instance, the rate of isoniazid acetylation can vary among individuals due to genetic differences in the NAT2 enzyme . This can affect the drug’s efficacy and the patient’s response to treatment . Furthermore, the presence of other medications can also influence the action of isoniazid through drug-drug interactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(m-Tolyl)isonicotinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions. The process involves the coupling of a boronic acid derivative of m-tolyl with a halogenated isonicotinic acid under the catalysis of palladium complexes . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The choice of reagents and conditions is optimized for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 3-(m-Tolyl)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: The methyl group on the m-tolyl moiety can be oxidized to form a carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the pyridine ring can be substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products:

Oxidation: Formation of 3-(m-Carboxyphenyl)isonicotinic acid.

Reduction: Formation of 3-(m-Tolyl)isonicotinyl alcohol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Chemistry 3-(m-Tolyl)isonicotinic acid serves as a building block in synthesizing complex organic molecules. The synthesis of this compound typically involves the Suzuki-Miyaura coupling reaction, known for its mild and functional group-tolerant conditions. This process couples a boronic acid derivative of m-tolyl with a halogenated isonicotinic acid, catalyzed by palladium complexes.

- Biology It is used in enzyme interaction studies and as a ligand in biochemical assays. Its biological activity is related to its structural similarity to isoniazid, an antibiotic used against tuberculosis. The mechanism of action involves the compound's activation by bacterial catalase, which inhibits mycolic acid synthesis in Mycobacterium tuberculosis, leading to bacterial cell death.

- Industry It is used in producing materials with specific electronic or optical properties. Industrial production involves similar coupling reactions on a larger scale, with optimized reagents and conditions for cost-effectiveness and yield. Continuous flow reactors and automated systems enhance the efficiency and scalability of the production process.

This compound's biological activity is closely related to its structural similarity with isoniazid, an antibiotic primarily used against tuberculosis.

Antimicrobial Properties Research indicates that isonicotinic acid derivatives, including this compound, show promising antimicrobial activities. The compound has been tested against various bacterial strains, showing significant inhibitory effects. Minimum Inhibitory Concentration (MIC) values indicate effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis. In vitro studies have demonstrated bactericidal activity, suggesting the compound disrupts protein synthesis and nucleic acid production pathways.

Anticancer Activity The anticancer potential of this compound has been explored through various studies. Cytotoxicity assays using the MTT assay have evaluated cytotoxic effects on cancer cell lines such as A549 (lung cancer). Results showed a significant reduction in cell viability at certain concentrations, indicating its potential as an anticancer agent. Molecular docking studies suggest that the compound may interact with specific targets involved in cancer progression, enhancing its therapeutic potential.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation The methyl group on the m-tolyl moiety can be oxidized to form a carboxylic acid. Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions. The major product is the formation of 3-(m-Carboxyphenyl)isonicotinic acid.

- Reduction The carboxylic acid group can be reduced to an alcohol. Lithium aluminum hydride or sodium borohydride are common reducing agents. The major product is the formation of 3-(m-Tolyl)isonicotinyl alcohol.

- Substitution The hydrogen atoms on the pyridine ring can be substituted with different functional groups. Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid. The products are various substituted derivatives depending on the reagents used.

Data Summary

| Biological Activity | Target Organisms | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| Antimicrobial | S. aureus | 15.625-62.5 | |

| E. faecalis | 62.5-125 | ||

| Anticancer | A549 (lung cancer) | 30.4 |

Case Studies

Antimicrobial Study A study investigated the efficacy of various derivatives, including this compound, against MRSA. The results indicated that the compound exhibited moderate antibacterial activity compared to standard antibiotics like ciprofloxacin.

Comparación Con Compuestos Similares

Isonicotinic acid: A simpler derivative with a carboxylic acid group at the 4-position of the pyridine ring.

Nicotinic acid: An isomer with the carboxylic acid group at the 3-position.

Picolinic acid: Another isomer with the carboxylic acid group at the 2-position.

Uniqueness: 3-(m-Tolyl)isonicotinic acid is unique due to the presence of the m-tolyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities and material properties .

Actividad Biológica

3-(m-Tolyl)isonicotinic acid is an organic compound classified as an isonicotinic acid derivative. It features a pyridine ring with a carboxylic acid group at the 4-position and a methylphenyl group at the 3-position. This compound has garnered attention due to its potential biological activities, particularly in relation to antimicrobial and anticancer properties.

The biological activity of this compound is closely related to its structural similarity with isoniazid, an antibiotic primarily used against tuberculosis. The mechanism of action involves the activation of the compound by bacterial catalase, leading to the inhibition of mycolic acid synthesis in Mycobacterium tuberculosis, ultimately resulting in bacterial cell death.

Antimicrobial Properties

Research indicates that derivatives of isonicotinic acids, including this compound, exhibit promising antimicrobial activities. The compound has been tested against various bacterial strains, showing significant inhibitory effects:

- Minimum Inhibitory Concentration (MIC) values indicate effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis.

- In vitro studies have demonstrated bactericidal activity , suggesting that the compound disrupts protein synthesis and nucleic acid production pathways .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- Cytotoxicity Assays : The MTT assay has been employed to evaluate the cytotoxic effects on cancer cell lines such as A549 (lung cancer). Results showed a significant reduction in cell viability at certain concentrations, indicating its potential as an anticancer agent .

- Molecular Docking Studies : These studies suggest that the compound may interact with specific targets involved in cancer progression, enhancing its therapeutic potential .

Data Summary

| Biological Activity | Target Organisms | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| Antimicrobial | S. aureus | 15.625 - 62.5 | - |

| E. faecalis | 62.5 - 125 | - | |

| Anticancer | A549 (lung cancer) | - | 30.4 |

Case Studies

- Antimicrobial Study : A study investigated the efficacy of various derivatives, including this compound, against MRSA. The results indicated that the compound exhibited moderate antibacterial activity compared to standard antibiotics like ciprofloxacin .

- Anticancer Evaluation : Another study focused on the cytotoxic effects against different cancer cell lines, revealing that this compound showed promising results with an IC50 value indicating significant potency against A549 cells .

Propiedades

IUPAC Name |

3-(3-methylphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-3-2-4-10(7-9)12-8-14-6-5-11(12)13(15)16/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYJKCJVVYAAMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(C=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90540642 | |

| Record name | 3-(3-Methylphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100004-79-3 | |

| Record name | 3-(3-Methylphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.